![molecular formula C12H13N3O3S2 B2412110 Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate CAS No. 1206986-58-4](/img/structure/B2412110.png)
Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Thiophene derivatives can be prepared from enaminones via reactions with different nucleophiles and electrophiles . Enaminones are extremely stable species and valuable precursors for the preparation of various organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . Additionally, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The synthesis of thiophene derivatives involves various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Anticancer Properties: Thiophene-based molecules exhibit promising anticancer activity. Researchers explore their potential as novel chemotherapeutic agents by modifying the thiophene scaffold .
Coordination Chemistry and Catalysis
Thiophenes also participate in coordination chemistry and catalytic processes:
- Metal-Catalyzed Heterocyclization Reactions : Researchers employ metal catalysts to synthesize thiophenes via C–C cross-coupling reactions. These reactions allow the construction of complex thiophene frameworks .
Intermediates in Organic Synthesis
Thiophene derivatives serve as intermediates in organic synthesis:
- Functionalization Strategies : Researchers use classical approaches, such as condensation-like reactions, to introduce substituents onto the thiophene core. These functionalized thiophenes then become versatile building blocks for further synthetic transformations .
properties
IUPAC Name |
ethyl 4-methyl-2-(thiophen-2-ylcarbamoylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-3-18-10(16)9-7(2)13-12(20-9)15-11(17)14-8-5-4-6-19-8/h4-6H,3H2,1-2H3,(H2,13,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHZSLDNZKXDFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.